molecular formula C14H12FNO3 B6402417 3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261957-99-6

3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402417
CAS No.: 1261957-99-6
M. Wt: 261.25 g/mol
InChI Key: WVDCWLINKNULAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features an amino group at the 3-position, a fluoro group at the 2-position, and a methoxy group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The fluoro and methoxy groups are usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium fluoride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines.

Scientific Research Applications

3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
  • Methyl 5-amino-2-fluorobenzoate

Comparison

Compared to similar compounds, 3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific positioning of its functional groups. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-amino-5-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-19-11-2-3-12(13(15)7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDCWLINKNULAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690100
Record name 5-Amino-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-99-6
Record name 5-Amino-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.